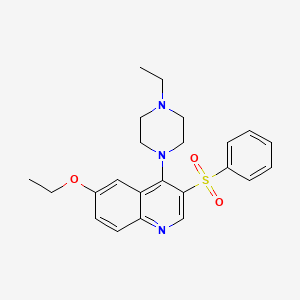

3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The quinoline nucleus is present in numerous biological compounds . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

Research by Hamby and Bauer (1987) on the nucleophilic reactions of 3-benzenesulfonyloxyalloxazine, a related compound, showcases the chemical reactivity of such structures. They found that small nucleophiles could convert it into various derivatives, indicating the potential for synthesizing complex molecules from quinoline derivatives (Hamby & Bauer, 1987). Molina et al. (1993) further demonstrate the synthesis versatility by creating ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates from 4-formylquinolines, showing the potential for generating new molecules for various applications (Molina, Alajarín, & Sánchez-Andrada, 1993).

Antimicrobial and Antifungal Applications

The research into quinoline derivatives has also delved into their biological activities. Studies have shown that some quinoline-based compounds exhibit significant antibacterial, antifungal, and antitubercular activities. For instance, Vora and Vora (2012) synthesized quinoline-azosulphonanides and evaluated their antimicrobial efficacy, revealing that certain compounds possess higher antibacterial and antifungal activities, with some showing promising antitubercular potential (Vora & Vora, 2012).

Corrosion Inhibition

Quinoline derivatives, including those related to 3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline, have been explored for their corrosion inhibition properties. A review by Verma, Quraishi, and Ebenso (2020) highlights the effectiveness of quinoline and its derivatives in preventing metallic corrosion, attributing their performance to the ability to form stable chelating complexes with metal surfaces (Verma, Quraishi, & Ebenso, 2020).

Cancer Drug Discovery

Quinoline compounds have been identified as valuable in cancer drug discovery due to their diverse biological and biochemical activities. Solomon and Lee (2011) review the anticancer activities of quinoline and its derivatives, noting their synthetic versatility and efficacy against various cancer targets, including tyrosine kinases and DNA repair mechanisms (Solomon & Lee, 2011).

Wirkmechanismus

Target of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death

Biochemical Pathways

For example, some quinoline derivatives can inhibit the growth of cancer cells by interfering with cell signaling pathways .

Result of Action

Based on the known effects of quinoline derivatives, it could potentially have antimicrobial, antimalarial, or anticancer effects .

Zukünftige Richtungen

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-3-25-12-14-26(15-13-25)23-20-16-18(29-4-2)10-11-21(20)24-17-22(23)30(27,28)19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFJOHCMRNXSJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate](/img/structure/B2441230.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2441232.png)

![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)

![5-Ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2441235.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)

![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2441239.png)

![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441245.png)

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)